1-Hexanol, 6-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate)
CAS No.:
Cat. No.: VC13768630
Molecular Formula: C20H28O5S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H28O5S |
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Molecular Weight | 380.5 g/mol |
IUPAC Name | 4-methylbenzenesulfonic acid;6-phenylmethoxyhexan-1-ol |
Standard InChI | InChI=1S/C13H20O2.C7H8O3S/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,8-9,14H,1-2,6-7,10-12H2;2-5H,1H3,(H,8,9,10) |
Standard InChI Key | VMHRJSHKGRKFLX-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCCCCO |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound exhibits a hexanol backbone substituted at two positions:
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Position 1: 4-methylbenzenesulfonate (tosylate) group
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Position 6: Phenylmethoxy (benzyl ether) group
Its molecular formula is C20H26O4S, with a calculated molecular weight of 362.48 g/mol . The tosylate group enhances electrophilicity at the primary alcohol position, making it reactive in substitution reactions, while the benzyl ether provides steric bulk and potential for subsequent deprotection .
Structural Characterization
Key spectral data validate the structure:
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1H NMR: Matches expected proton environments with signals for:
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LCMS: Shows molecular ion peak at m/z 362.48 (M+) with fragmentation patterns consistent with sequential loss of tosyl (SO2C7H7) and benzyloxy (C7H7O) groups .
Synthesis and Manufacturing
Synthetic Route
While explicit reaction details are proprietary, retrosynthetic analysis suggests a two-step process:
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Etherification: 6-Hexanol reacts with benzyl bromide under basic conditions to form 6-(phenylmethoxy)hexan-1-ol.
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Tosylation: Treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine yields the final product .
The reaction typically achieves >95% conversion, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Industrial Production
Suppliers offer the compound in research quantities:
Supplier | Purity | Packaging | Price (50 mg) |
---|---|---|---|
MedChemExpress | 98.07% | 50 mg | $162.00 |
ChemScene | 98.07% | 50 mg | $162.00 |
Alchimica | 98% | 50 mg | €162.00 |
Batch consistency is maintained through strict QC protocols, including LCMS purity checks and NMR validation .
Physicochemical Properties
Condition | Temperature | Stability Duration |
---|---|---|
Pure form | -20°C | 3 years |
Solution | -80°C | 6 months |
Short-term | 4°C | 1 month |
Degradation products include hydrolyzed tosylate (forming 6-(phenylmethoxy)hexan-1-ol) and oxidative byproducts from benzyl ether cleavage .
Solubility and Reactivity
Analytical Characterization
Parameter | Result | Method |
---|---|---|
LCMS Purity | 98.07% | C18 column, |
UV 254 nm | ||
Water Content | <0.5% | Karl Fischer |
Residual Solvents | <500 ppm | GC-MS |
Spectroscopic Data
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δ 7.78 (d, 2H, J = 8.2 Hz, tosyl aromatic)
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δ 7.33 (d, 2H, J = 8.0 Hz, tosyl aromatic)
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δ 7.25–7.15 (m, 5H, benzyl aromatic)
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δ 4.45 (s, 2H, OCH2Ph)
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δ 4.02 (t, 2H, J = 6.5 Hz, OTs-CH2)
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δ 2.45 (s, 3H, tosyl CH3)
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Calculated for C20H26O4SNa [M+Na]+: 385.1452
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Found: 385.1449
Applications in Organic Synthesis
Nucleophilic Substitutions
The tosylate group facilitates reactions with:
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Amines: Forms quaternary ammonium salts (e.g., for surfactant synthesis)
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Thiols: Produces thioether linkages in polymer chemistry
Protecting Group Strategies
The benzyl ether protects alcohols during multi-step syntheses, removable via:
Pricing scales with quantity (€556.00 for 500 mg at CymitQuimica) .
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